N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,6-dimethylpyrazin-2-amine
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Overview
Description
N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,6-dimethylpyrazin-2-amine is a synthetic organic compound that features a unique combination of a benzodioxin ring and a pyrazinamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,6-dimethylpyrazin-2-amine typically involves the reaction of 1,4-benzodioxane-6-amine with various alkylating agents. One common method involves the use of N,N-dimethylformamide (DMF) as a solvent and lithium hydride (LiH) as a base. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product after several hours of stirring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,6-dimethylpyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzodioxin ring or the pyrazinamine moiety can be substituted with other functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,6-dimethylpyrazin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as Alzheimer’s and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,6-dimethylpyrazin-2-amine involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyrazin-2-amine
- N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-ethylpyrazin-2-amine
- N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-propylpyrazin-2-amine .
Uniqueness
N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,6-dimethylpyrazin-2-amine is unique due to its specific substitution pattern on the pyrazinamine moiety, which may confer distinct biological activities and chemical reactivity compared to its analogs .
Properties
Molecular Formula |
C15H17N3O2 |
---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,6-dimethylpyrazin-2-amine |
InChI |
InChI=1S/C15H17N3O2/c1-11-8-16-9-15(17-11)18(2)10-12-3-4-13-14(7-12)20-6-5-19-13/h3-4,7-9H,5-6,10H2,1-2H3 |
InChI Key |
NRZOXUTZTOMBSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC(=N1)N(C)CC2=CC3=C(C=C2)OCCO3 |
Origin of Product |
United States |
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